5-Cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione is an organic compound classified under the triazinane family, featuring a unique structure characterized by a triazine ring. This compound is notable for its cyclohexyl and ethyl substitutions, as well as the presence of a thione functional group, which contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and agricultural sciences. The compound's molecular formula is with a molecular weight of approximately 319.5 g/mol.
The synthesis of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione typically involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature and pH, to ensure optimal yields and purity of the compound. The use of solvents and reagents must be carefully managed to avoid unwanted side reactions.
The molecular structure of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 319.5 g/mol |
IUPAC Name | 5-cyclohexyl-1-(2-ethoxyphenyl)-1,3,5-triazinane-2-thione |
InChI | InChI=1S/C17H25N3OS/c1-2-21... |
InChI Key | ITSIPQHOTOMCRU-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3 |
This structure highlights the connectivity of atoms within the molecule and emphasizes the thione functional group attached to the triazine ring .
5-Cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, which are influenced by factors such as solvent choice and temperature.
The mechanism of action for 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione involves its interaction with biological targets:
The physical properties of 5-cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione include:
Property | Value |
---|---|
Solubility | >47.9 µg/mL at pH 7.4 |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
The chemical properties relevant to this compound include:
These properties are crucial for understanding how the compound behaves in biological systems and its potential efficacy as a drug candidate .
5-Cyclohexyl-1-ethyl-1,3,5-triazinane-2-thione has potential applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3